4H-1-Benzopyran-4-one, 3,3'-dithiobis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-4-one, 3,3’-dithiobis- is a chemical compound that belongs to the class of organic compounds known as benzopyrans. Benzopyrans are characterized by a benzene ring fused to a pyran ring. This compound is notable for its unique structure, which includes two sulfur atoms, making it a dithiobis derivative of benzopyran.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 3,3’-dithiobis- typically involves the reaction of 4H-1-Benzopyran-4-one with sulfur-containing reagents. One common method is the reaction of 4H-1-Benzopyran-4-one with disulfides under specific conditions to introduce the dithiobis group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 3,3’-dithiobis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiobis group to thiols.
Substitution: The compound can undergo substitution reactions where the dithiobis group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
4H-1-Benzopyran-4-one, 3,3’-dithiobis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 3,3’-dithiobis- involves its interaction with various molecular targets and pathways. The dithiobis group can interact with thiol groups in proteins, affecting their function. This interaction can lead to changes in cellular processes, such as enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one: The parent compound without the dithiobis group.
4H-1-Benzopyran-4-one, 2,3-dihydro-: A reduced form of the compound.
4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-: A hydroxylated derivative.
Uniqueness
4H-1-Benzopyran-4-one, 3,3’-dithiobis- is unique due to the presence of the dithiobis group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials.
Properties
CAS No. |
88883-89-0 |
---|---|
Molecular Formula |
C18H10O4S2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-[(4-oxochromen-3-yl)disulfanyl]chromen-4-one |
InChI |
InChI=1S/C18H10O4S2/c19-17-11-5-1-3-7-13(11)21-9-15(17)23-24-16-10-22-14-8-4-2-6-12(14)18(16)20/h1-10H |
InChI Key |
MULZBSUWIURFBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)SSC3=COC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.